molecular formula C19H29N3O7S2 B256142 Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate

Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate

Cat. No. B256142
M. Wt: 475.6 g/mol
InChI Key: HYRNWMGEYGWYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and viral infections.

Mechanism of Action

The mechanism of action of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit anti-inflammatory and anti-tumor activities, which make it a useful tool for studying the mechanisms of these processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate. One direction is the further exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of new synthetic methods for the production of this compound could lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate involves several steps. The starting materials for the synthesis are 2-methoxy-5-(4-piperidinyl)-benzenesulfonic acid and ethyl 4-piperidinecarboxylate. These two compounds are reacted together in the presence of a coupling agent and a base to form the intermediate product. The intermediate product is then treated with thionyl chloride to form the final product, Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate.

properties

Product Name

Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate

Molecular Formula

C19H29N3O7S2

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl 4-[[5-(1,1-dioxothiazinan-2-yl)-2-methoxyphenyl]sulfonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C19H29N3O7S2/c1-3-29-19(23)21-11-8-15(9-12-21)20-31(26,27)18-14-16(6-7-17(18)28-2)22-10-4-5-13-30(22,24)25/h6-7,14-15,20H,3-5,8-13H2,1-2H3

InChI Key

HYRNWMGEYGWYCJ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)OC

Canonical SMILES

CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)OC

Origin of Product

United States

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